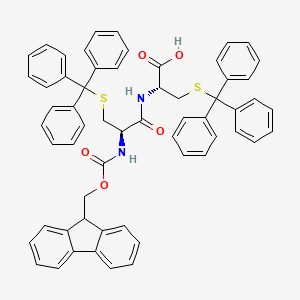

Fmoc-Cys(trt)-Cys(trt)-OH

Description

Contextual Significance of Cysteine Residues and Disulfide Bonds in Peptide and Protein Architecture

Cysteine residues and the disulfide bonds they form are fundamental to the structure and function of a vast number of peptides and proteins. nih.govmetwarebio.com These covalent cross-links, created by the oxidation of the thiol (-SH) groups of two cysteine residues, impose significant conformational constraints on the polypeptide chain. metwarebio.comcreative-proteomics.com This structural stabilization is crucial for maintaining the three-dimensional architecture necessary for biological activity. metwarebio.com Disulfide bridges are particularly prevalent in extracellular proteins, such as hormones, growth factors, and antibodies, where they contribute to stability in the often-harsh extracellular environment. metwarebio.commonash.edu

The roles of disulfide bonds are multifaceted. They can:

Stabilize Tertiary and Quaternary Structures: By locking different parts of a protein together, disulfide bonds are key in maintaining the correct protein fold. metwarebio.com

Influence Biological Activity: The precise geometry enforced by a disulfide bond can be essential for the function of a protein, for instance, by maintaining the shape of an enzyme's active site or a receptor's binding pocket. creative-proteomics.commonash.edu

Participate in Redox Regulation: In some proteins, the formation and cleavage of disulfide bonds act as a molecular switch, modulating protein function in response to the cellular redox environment. monash.edu

The unique chemical nature of cysteine's thiol group, being highly reactive and prone to oxidation, necessitates its protection during the stepwise process of peptide synthesis to prevent unwanted side reactions. rsc.org

Evolution of Protective Group Strategies in Fmoc-Solid Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, revolutionized the field by anchoring the growing peptide chain to a solid support, simplifying the purification process. nih.gov The success of SPPS hinges on the concept of "orthogonal" protecting groups, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others. iris-biotech.deucl.ac.uk

The two dominant strategies in SPPS are the Boc/Bzl and the Fmoc/tBu approaches. researchgate.net The older Boc (tert-butyloxycarbonyl) strategy employs the acid-labile Boc group for temporary Nα-amino protection and strong acids like hydrofluoric acid (HF) for final cleavage from the resin and removal of side-chain protecting groups. nih.govresearchgate.net

In the late 1970s, the Fmoc (9-fluorenylmethoxycarbonyl) strategy was introduced as a milder alternative. nih.gov Key features of the Fmoc/tBu strategy include:

Base-Labile Nα-Protection: The Fmoc group is removed at each step of peptide elongation using a secondary amine base, typically piperidine (B6355638). iris-biotech.denih.gov

Acid-Labile Side-Chain Protection: Side-chain protecting groups (like tBu, Trt, Boc) and the resin linker are stable to the basic conditions used for Fmoc removal but are cleaved simultaneously at the end of the synthesis using a moderately strong acid, most commonly trifluoroacetic acid (TFA). iris-biotech.deresearchgate.net

This orthogonality offered significant advantages, particularly for the synthesis of peptides containing sensitive modifications like phosphorylation or glycosylation, which are often unstable under the harsh acidic conditions of the Boc strategy. nih.gov The Fmoc/tBu strategy has since become the method of choice for most research and industrial peptide synthesis applications. nih.gov

The Strategic Role of Fmoc-Protected Cysteine Derivatives in Contemporary Peptide Chemistry

One of the most widely used protecting groups for the cysteine side chain in Fmoc-SPPS is the trityl (Trt) group. bachem.compeptide.com Fmoc-Cys(Trt)-OH is a standard building block valued for several reasons:

Acid Lability: The Trt group is efficiently removed during the final TFA cleavage step, liberating the free thiol for subsequent disulfide bond formation. nih.govsigmaaldrich.com

Stability: It is stable to the basic conditions required for Fmoc group removal throughout the synthesis. creative-peptides.com

Versatility: It allows for the straightforward synthesis of peptides with single or multiple disulfide bridges through post-cleavage oxidation strategies. bachem.com

The use of Fmoc-Cys(Trt)-OH, alongside other derivatives like Fmoc-Cys(Acm)-OH (where Acm is acetamidomethyl, a group stable to TFA but removable with iodine or mercury(II) acetate), enables complex, regioselective disulfide bond formation in peptides with multiple cysteine residues. bachem.comnih.gov

Academic Research Imperatives for Dimeric Cysteine Building Blocks: Focus on Fmoc-Cys(Trt)-Cys(Trt)-OH

While the stepwise addition of single Fmoc-Cys(Trt)-OH residues is a robust method, the synthesis of sequences containing consecutive cysteine residues can present challenges. These challenges include the potential for side reactions and aggregation during synthesis. To address this, the use of pre-formed dipeptide building blocks has emerged as a valuable strategy.

This compound is a specialized, protected dipeptide building block. The rationale for using such a dimeric unit includes:

Improved Coupling Efficiency: Incorporating a dipeptide in a single coupling step can be more efficient and lead to higher purity of the final peptide compared to two sequential single amino acid couplings, especially for difficult sequences.

Minimization of Side Reactions: Using a pre-formed dipeptide can help to suppress sequence-dependent side reactions, such as the formation of piperidine adducts at the C-terminal cysteine during Fmoc deprotection. rsc.org

Facilitating Synthesis of Cys-Rich Peptides: For peptides containing Cys-Cys motifs, which are found in various natural peptides and proteins, this building block directly provides the required sequence, simplifying the synthetic process.

Although less common than its monomeric counterpart, the academic and commercial interest in this compound lies in its potential to streamline the synthesis of complex, cysteine-rich peptides, which are often challenging targets. Research involving this building block contributes to the expanding toolbox of advanced reagents for peptide chemists, enabling the creation of novel peptide structures with unique therapeutic or material science applications.

Chemical Compound Data

Below are the key properties of the monomeric building block from which the dimeric subject is derived. Data for the specific dimeric compound is less prevalent in public literature, but its properties would be approximately double that of the monomer, minus the mass of one water molecule lost during peptide bond formation.

Interactive Data Table for Fmoc-Cys(Trt)-OH

| Property | Value |

| Chemical Formula | C₃₇H₃₁NO₄S |

| Molecular Weight | 585.71 g/mol |

| CAS Number | 103213-32-7 |

| Appearance | White to off-white powder |

| Melting Point | 170-173 °C |

| Solubility | Soluble in DMSO, DMF, Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), Acetone. Insoluble in water. |

| Storage Temperature | 2-8°C or -20°C for long-term storage |

Data sourced from multiple chemical suppliers and databases. sigmaaldrich.comsigmaaldrich.combiocrick.comsigmaaldrich.comchemicalbook.comfluorochem.co.uk

Structure

2D Structure

Properties

Molecular Formula |

C59H50N2O5S2 |

|---|---|

Molecular Weight |

931.2 g/mol |

IUPAC Name |

(2R)-2-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoyl]amino]-3-tritylsulfanylpropanoic acid |

InChI |

InChI=1S/C59H50N2O5S2/c62-55(60-54(56(63)64)41-68-59(45-29-13-4-14-30-45,46-31-15-5-16-32-46)47-33-17-6-18-34-47)53(61-57(65)66-39-52-50-37-21-19-35-48(50)49-36-20-22-38-51(49)52)40-67-58(42-23-7-1-8-24-42,43-25-9-2-10-26-43)44-27-11-3-12-28-44/h1-38,52-54H,39-41H2,(H,60,62)(H,61,65)(H,63,64)/t53-,54-/m0/s1 |

InChI Key |

VCCNEINLGSBILQ-PJYGOTMFSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)N[C@@H](CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)O)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79 |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)NC(CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)O)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79 |

Origin of Product |

United States |

Synthetic Methodologies for Fmoc Cys Trt Cys Trt Oh and Its Integration into Complex Peptide Constructs

Strategies for the Chemical Preparation of Fmoc-Cys(Trt)-Cys(Trt)-OH

The preparation of this compound can be achieved through several synthetic routes. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials. The primary approaches involve the coupling of constituent monomers or the condensation of larger, protected peptide fragments.

The most direct method for synthesizing this compound involves the coupling of two S-trityl protected cysteine monomers. In this approach, one monomer, Fmoc-Cys(Trt)-OH, serves as the N-terminal residue, while the other, H-Cys(Trt)-OH, provides the free amino group for peptide bond formation. The carboxyl group of Fmoc-Cys(Trt)-OH is activated using a suitable coupling reagent to facilitate the reaction.

The reaction is typically carried out in solution phase. Key to the success of this method is the careful selection of coupling reagents and reaction conditions to minimize racemization, a common side reaction when activating amino acids, particularly cysteine derivatives. bachem.comnih.gov The trityl (Trt) protecting group on the cysteine side chain is bulky, which can sterically hinder the coupling reaction, necessitating optimized conditions for high yields. peptide.com

Commonly used coupling reagents for this purpose include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. bachem.compeptide.comamericanpeptidesociety.org The use of phosphonium (B103445) salts (e.g., PyBOP) or aminium/uronium salts (e.g., HBTU) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) are also effective. However, base-free conditions, such as those with carbodiimides and HOBt, are often preferred for coupling Fmoc-Cys(Trt)-OH to minimize epimerization. bachem.combachem.com

The general scheme for this approach is as follows:

Activation of the carboxyl group of Fmoc-Cys(Trt)-OH.

Nucleophilic attack by the amino group of H-Cys(Trt)-OH on the activated carboxyl group.

Formation of the peptide bond to yield the desired dipeptide.

Purification of the product to remove unreacted starting materials and byproducts.

An alternative to the stepwise coupling of monomers is the condensation of protected peptide fragments. While less common for the synthesis of a simple dipeptide like this compound, fragment condensation is a powerful technique for the synthesis of larger peptides and proteins. peptide.com In the context of this dipeptide, it would involve the coupling of two suitably protected cysteine-containing fragments.

This methodology is particularly useful when trying to minimize the number of coupling steps on a solid support or when dealing with sequences prone to aggregation. peptide.com The challenge in fragment condensation lies in the potential for low coupling yields and racemization at the C-terminal residue of the activated fragment. researchgate.net To address this, highly efficient coupling reagents and optimized reaction conditions are essential. The "swelling volume" method, where reactants are dissolved in a minimal volume of solvent sufficient to swell the resin, has been shown to improve coupling yields in fragment condensation on a solid support. researchgate.net

For the solution-phase synthesis of this compound via fragment condensation, the principles remain the same: activation of the C-terminal carboxyl group of one protected cysteine fragment and its subsequent reaction with the N-terminal amino group of another.

Solid-Phase Peptide Synthesis (SPPS) Utilizing this compound

The use of the pre-formed this compound dipeptide in SPPS simplifies the synthesis of peptides containing consecutive cysteine residues. This approach reduces the number of coupling cycles required and can help to overcome difficulties associated with the coupling of single cysteine residues, such as racemization and other side reactions. sigmaaldrich.com

The choice of solid support (resin) is critical for the successful SPPS of any peptide, and particularly for those containing C-terminal cysteine residues. sigmaaldrich.com The synthesis of peptide acids with a C-terminal cysteine can be problematic due to side reactions like epimerization and the formation of 3-(1-piperidinyl)alanine when using standard Wang-type resins. sigmaaldrich.comresearchgate.net

Trityl-based resins, such as 2-chlorotrityl chloride (2-CTC) resin and NovaSyn® TGT resins, are highly recommended for the synthesis of peptides with C-terminal cysteine. sigmaaldrich.comluxembourg-bio.com These resins are acid-labile, allowing for the cleavage of the peptide from the support under mild acidic conditions, which helps to preserve the integrity of the peptide and its protecting groups. wikipedia.org The bulky nature of the trityl linker also provides steric hindrance that can reduce undesirable side reactions at the C-terminus. peptide.com

Functionalization of the resin involves the attachment of the first amino acid or, in this case, the this compound dipeptide, to the reactive groups on the resin. For hydroxyl-functionalized resins, this is typically an esterification reaction, while for amino-functionalized resins, an amide bond is formed. peptide.com The side-chain anchoring strategy, where the cysteine is attached to the resin via its sulfhydryl group, is another approach that can circumvent problems associated with C-terminal esterification. researchgate.net

Table 1: Comparison of Solid Supports for Cysteine-Rich Peptide Synthesis

| Resin Type | Linker Type | Cleavage Condition | Advantages for Cys-Peptides | Disadvantages |

|---|---|---|---|---|

| Wang Resin | p-alkoxybenzyl alcohol | High % TFA | Standard, widely used | Prone to racemization and piperidinylalanine formation at C-terminal Cys sigmaaldrich.com |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Trityl | Dilute TFA (1-5%) | Reduces racemization and side reactions; allows for protected fragment cleavage sigmaaldrich.comresearchgate.net | More expensive than Wang resin |

| NovaSyn® TGT Resins | Trityl | Dilute TFA | Similar benefits to 2-CTC resin sigmaaldrich.com | Cost |

The incorporation of the relatively bulky this compound unit into a growing peptide chain on a solid support requires efficient activation and coupling. The choice of coupling reagent and reaction conditions must be carefully optimized to ensure complete reaction and avoid side reactions.

Several classes of coupling reagents are available for SPPS. creative-peptides.com These include carbodiimides, phosphonium salts, and aminium/uronium salts. The reaction conditions, such as solvent, temperature, and the use of additives, also play a crucial role. For difficult couplings, such as those involving sterically hindered amino acids or during the synthesis of aggregation-prone sequences, more reactive coupling reagents or elevated temperatures may be necessary. justia.com

Table 2: Overview of Common Coupling Reagents for SPPS

| Reagent Class | Examples | Mechanism of Action | Common Additives |

|---|---|---|---|

| Carbodiimides | DIC, DCC, EDC | Forms a reactive O-acylisourea intermediate americanpeptidesociety.org | HOBt, Oxyma Pure |

| Phosphonium Salts | PyBOP, PyAOP | Forms an active ester or symmetrical anhydride | DIPEA, NMM |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | Forms an active ester | DIPEA, NMM |

Carbodiimide-based reagents, particularly N,N'-diisopropylcarbodiimide (DIC or DIPCDI), are widely used in SPPS due to their efficiency and the solubility of the resulting urea (B33335) byproduct in common synthesis solvents. bachem.compeptide.com The mechanism of activation involves the reaction of the carboxylic acid of the incoming amino acid (or dipeptide) with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. americanpeptidesociety.orgjustia.com This intermediate can then react with the free amino group of the resin-bound peptide to form the desired peptide bond.

A significant drawback of using carbodiimides alone is the risk of racemization of the activated amino acid. peptide.com This is particularly problematic for sensitive residues like cysteine. bachem.comnih.gov To suppress this side reaction, an additive such as 1-hydroxybenzotriazole (HOBt) or its safer and more effective analogue, Oxyma Pure, is almost always included. bachem.compeptide.comamericanpeptidesociety.org The additive reacts with the O-acylisourea intermediate to form a less reactive but more stable active ester (e.g., an OBt ester). peptide.com This active ester then goes on to acylate the N-terminal amine of the peptide chain with minimal racemization. peptide.comresearchgate.net

The combination of DIPCDI/HOBt is a well-established and recommended method for the incorporation of Fmoc-Cys(Trt)-OH and, by extension, the this compound dipeptide, as it provides a good balance of reactivity and suppression of enantiomerization. nih.gov Studies have shown that this method is superior to many base-mediated coupling protocols in minimizing cysteine racemization. nih.gov

The general procedure for a DIPCDI/HOBt coupling in SPPS is:

Pre-activation of this compound with DIPCDI and HOBt in a suitable solvent like DMF or a DMF/DCM mixture.

Addition of the activated amino acid solution to the deprotected peptide-resin.

Allowing the reaction to proceed for a sufficient time to ensure complete coupling, which can be monitored using a qualitative test like the ninhydrin (B49086) test.

Optimized Coupling Reagents and Reaction Conditions for Dimeric Unit Incorporation

Uronium and Phosphonium Reagent Utilization (e.g., HATU, HBTU, PyBOP®)

In modern peptide synthesis, uronium and phosphonium salt-based coupling reagents are indispensable for their efficiency in forming amide bonds, particularly in automated solid-phase peptide synthesis (SPPS). nih.gov Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are widely employed for their ability to mediate rapid and effective coupling reactions, thereby minimizing the formation of deletion and truncated peptide side products. nih.govbachem.com

These reagents convert the carboxylic acid of the incoming Fmoc-amino acid into a highly reactive activated species, facilitating nucleophilic attack by the free amine of the resin-bound peptide. For instance, HBTU and TBTU, in the presence of a base, transform the Fmoc-amino acid into its active OBt ester. chempep.com HATU and PyAOP are considered among the most efficient coupling reagents due to the anchimeric assistance provided by the pyridine (B92270) nitrogen in the HOAt leaving group, which accelerates the coupling reaction. sigmaaldrich.com

While highly effective, a notable drawback of aminium/uronium reagents is the potential for guanidinylation, a side reaction where the coupling reagent reacts with free amino groups. This can be mitigated by using a slight excess of the carboxylic acid component relative to the coupling reagent and employing a short preactivation period before addition to the amino component. bachem.com

| Reagent | Full Name | Key Features |

|---|---|---|

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly reactive, less epimerization, suitable for hindered couplings. sigmaaldrich.compeptide.com |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Efficient, widely used for standard couplings. peptide.com |

| PyBOP® | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | Excellent for routine synthesis, avoids HMPA byproduct. sigmaaldrich.comuniurb.it |

Influence of Base Selection on Coupling Efficiency and Stereochemical Integrity (e.g., Collidine, DIEA)

The choice of base is critical in couplings mediated by uronium and phosphonium reagents, as it influences both the reaction rate and the preservation of stereochemical integrity. Tertiary amines are required to deprotonate the carboxylic acid, enabling its activation by the coupling reagent. nih.gov N,N-Diisopropylethylamine (DIEA) is a commonly used base in Fmoc-SPPS due to its steric hindrance, which minimizes side reactions with the Fmoc group. bachem.comchempep.com

However, the use of strong bases like DIEA can promote racemization, particularly for sensitive amino acids like cysteine. chempep.com The base-catalyzed racemization of Cys residues during activation and coupling steps is a significant concern. nih.gov Research has shown that coupling Fmoc-Cys(Trt)-OH with phosphonium or uronium reagents in the presence of DIEA can lead to considerable racemization. nih.gov

To mitigate this, weaker bases such as 2,4,6-trimethylpyridine (B116444) (collidine) have been recommended. bachem.comchempep.com While collidine can reduce the extent of racemization, it may also lead to lower coupling efficiency compared to standard protocols using DIEA. nih.gov Therefore, a careful balance must be struck between achieving a high coupling yield and maintaining the stereochemical purity of the final peptide. For particularly racemization-prone couplings, base-free conditions, such as the use of DIC/HOBt, can be an effective alternative. bachem.com

| Base | Chemical Name | Advantages | Disadvantages |

|---|---|---|---|

| DIEA | N,N-Diisopropylethylamine | Effective activation, widely used. bachem.com | Can induce racemization, especially with Cys. chempep.com |

| Collidine | 2,4,6-Trimethylpyridine | Reduces risk of racemization. bachem.comchempep.com | May result in lower coupling efficiency. nih.gov |

Fmoc Deprotection Protocols and Mitigation of Associated Side Reactions

The removal of the Nα-Fmoc protecting group is a crucial step in SPPS, typically achieved by treatment with a solution of piperidine (B6355638) in DMF. oup.com While generally efficient, this process can be accompanied by side reactions, particularly in cysteine-containing peptides. One common side reaction is the formation of 3-(1-piperidinyl)alanine at the C-terminal cysteine residue. iris-biotech.depeptide.com This occurs through a base-catalyzed elimination of the protected sulfhydryl group to form a dehydroalanine (B155165) intermediate, which then reacts with piperidine. peptide.com The use of the sterically bulky trityl protecting group on the cysteine side chain can help minimize this side reaction. iris-biotech.depeptide.com

Another potential issue is incomplete Fmoc deprotection, which can lead to deletion sequences in the final peptide. iris-biotech.de The efficiency of Fmoc removal can be affected by peptide aggregation, where standard piperidine treatment may not be fully effective. oup.com In such cases, alternative deprotection reagents or conditions may be necessary. The absorbance of the piperidine-fulvene adduct formed during deprotection can be monitored to assess the completion of the reaction. nih.gov

Trityl Group Removal and Selective Thiol Deprotection Strategies

The S-trityl (Trt) group is a widely used protecting group for the cysteine thiol due to its lability under acidic conditions, typically during the final cleavage of the peptide from the resin with trifluoroacetic acid (TFA). sigmaaldrich.com This allows for the simultaneous deprotection of the side chain and cleavage from the solid support. peptide.compeptide.com However, the cleavage of the Trt group is a reversible reaction, and incomplete deprotection can occur. sigmaaldrich.com

During acidolytic cleavage, highly reactive trityl cations are generated, which can re-attach to the nucleophilic thiol group of cysteine or react with other sensitive residues like tryptophan and tyrosine. sigmaaldrich.com To prevent these side reactions and ensure complete deprotection, scavenger cocktails are added to the cleavage mixture. sigmaaldrich.comthermofisher.com

Common scavengers include triisopropylsilane (B1312306) (TIS), ethanedithiol (EDT), and thioanisole. nih.govsigmaaldrich.comuci.edu TIS is a very effective scavenger for the trityl cation. sigmaaldrich.com EDT not only scavenges t-butyl cations but also aids in the removal of the trityl group and prevents the acid-catalyzed oxidation of tryptophan. sigmaaldrich.com For peptides containing multiple Cys(Trt) residues, the use of EDT in the cleavage cocktail is particularly important to maintain the reduced state of the thiol group and minimize alkylation side products. sigmaaldrich.com A commonly used cleavage cocktail for most sequences is a mixture of TFA, TIS, and water (95:2.5:2.5). sigmaaldrich.com

| Scavenger | Function | Notes |

|---|---|---|

| Triisopropylsilane (TIS) | Effectively quenches trityl cations. sigmaaldrich.com | Often used in standard cleavage cocktails. sigmaaldrich.com |

| Ethanedithiol (EDT) | Assists in Trt removal, prevents Trp oxidation. sigmaaldrich.com | Recommended for peptides with multiple Cys(Trt) residues. sigmaaldrich.com |

| Thioanisole | Scavenges various cationic species. nih.gov | Component of Reagent K for complex peptides. sigmaaldrich.com |

Solution-Phase Synthetic Approaches for this compound and Related Peptide Intermediates

While solid-phase synthesis is the dominant method for peptide production, solution-phase synthesis remains a valuable tool, particularly for the preparation of peptide fragments and complex intermediates like this compound. In solution-phase synthesis, coupling reagents such as EDC are commonly used. peptide.com The S-trityl group is compatible with solution-phase synthesis employing Fmoc chemistry. peptide.com The purification of intermediates after each step is a key feature of solution-phase synthesis, often involving extraction and crystallization, which can lead to highly pure products.

Advanced Protecting Group Orthogonalities and their Research Implications in Dimer-Containing Peptides

The synthesis of complex peptides, especially those with multiple disulfide bonds, relies on the concept of orthogonal protecting groups. rsc.orgnih.gov Orthogonality refers to the ability to selectively remove one type of protecting group in the presence of others under different chemical conditions. nih.goviris-biotech.de This allows for the controlled and regioselective formation of disulfide bridges. rsc.org

In the context of peptides containing the Cys(Trt)-Cys(Trt) dimer, additional cysteine residues in the sequence would require protection with groups that are stable to the conditions used for Trt group removal (i.e., strong acid). Examples of such orthogonal protecting groups for cysteine include acetamidomethyl (Acm), which is removed by mercury(II) acetate (B1210297) or iodine, and S-tert-butylthio (StBu), which is cleaved by reduction with thiols or phosphines. sigmaaldrich.compeptide.com

The development of a diverse toolbox of orthogonal cysteine protecting groups has been paramount for the synthesis of complex disulfide-rich peptides. rsc.org For instance, a peptide with two disulfide bonds could be synthesized using a combination of Cys(Trt) and Cys(Acm). The Cys(Trt) groups would be removed during the final TFA cleavage, allowing for the formation of the first disulfide bond through oxidation. Subsequently, the Acm groups could be removed, and the second disulfide bond formed. peptide.com This strategic use of orthogonal protection is crucial for accessing complex peptide architectures with defined disulfide connectivity.

Comparative Studies with Alternative Cysteine Protecting Groups

Trityl (Trt): The Trt group is highly acid-labile and is typically removed with a standard TFA cleavage cocktail, often containing scavengers like triisopropylsilane (TIS) to prevent the reattachment of the highly stable trityl cation to the deprotected thiol. sigmaaldrich.comresearchgate.net While cost-effective, its high hydrophobicity can sometimes pose challenges. researchgate.net Furthermore, Fmoc-Cys(Trt)-OH has been associated with a higher degree of racemization during coupling compared to some alternatives like Fmoc-Cys(Thp)-OH. sigmaaldrich.com

Acetamidomethyl (Acm): The Acm group is stable under the standard TFA cleavage conditions used to remove the Trt group, making it an excellent orthogonal partner for Trt in strategies for regioselective disulfide bond formation. peptide.com Its removal requires specific treatment, typically with iodine or mercury(II) acetate. sigmaaldrich.compeptide.com The use of iodine can simultaneously deprotect and oxidize the cysteine residues to form a disulfide bond. peptide.com However, unexpected partial removal of Acm groups has been observed under certain acidolysis conditions. nih.gov

4-Methoxytrityl (Mmt): The Mmt group is significantly more acid-labile than the Trt group. peptide.comrsc.org It can be selectively removed on-resin using a dilute solution of TFA (e.g., 1-3% TFA in DCM), while other groups like Trt, Dpm, and Acm remain intact. rsc.org This property is highly valuable for on-resin cyclization and the synthesis of peptides requiring a free cysteine sidechain for modification. peptide.com

Tetrahydropyranyl (Thp): Introduced as an alternative to Trt, the Thp group is also acid-cleavable but has been shown to significantly reduce racemization and the formation of β-piperidinylalanine side products, particularly for C-terminal cysteine residues. sigmaaldrich.com It is stable to 1% TFA in DCM, allowing for its use in strategies involving hyper-acid labile resins. sigmaaldrich.com

Diphenylmethyl (Dpm): The Dpm group offers intermediate acid lability. It is stable to the dilute TFA conditions that cleave Mmt but is removed by the high-concentration (95%) TFA used for final peptide cleavage. sigmaaldrich.comnih.gov This makes the Dpm/Mmt pair a useful orthogonal combination for the regioselective synthesis of peptides with two disulfide bridges. sigmaaldrich.com

tert-Butyl (t-Bu): The t-Bu group is highly stable to TFA and requires harsh conditions, such as treatment with mercury(II) acetate, for removal. sigmaaldrich.comthermofisher.com This high stability allows for the purification of the fully protected peptide before the final disulfide bond is formed. sigmaaldrich.com It is orthogonal to most other acid-labile protecting groups.

p-Methoxybenzyl (Mbom): This protecting group is generally more suited for Boc-based SPPS due to its lability in strong acids like HF. bachem.com In the context of Fmoc chemistry, it is considered highly stable to TFA. Its removal often requires harsher conditions than those used for Trt, making it less commonly paired in standard Fmoc strategies but potentially useful for specific orthogonal schemes. nih.gov

The following table summarizes the cleavage conditions and orthogonality of these common cysteine protecting groups.

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Orthogonal To |

|---|---|---|---|

| Trityl | Trt | High % TFA (e.g., 95%) + Scavengers (TIS) | Acm, t-Bu |

| Acetamidomethyl | Acm | Iodine (I₂), Mercury(II) Acetate (Hg(OAc)₂) | Trt, Mmt, Dpm, t-Bu |

| 4-Methoxytrityl | Mmt | Dilute TFA (1-3% in DCM) | Acm, Dpm, t-Bu |

| Tetrahydropyranyl | Thp | High % TFA (e.g., 95%) | Acm, t-Bu |

| Diphenylmethyl | Dpm | High % TFA (e.g., 95%) | Acm, Mmt, t-Bu |

| tert-Butyl | t-Bu | Hg(OAc)₂, AgOTf | Trt, Mmt, Dpm, Acm |

| p-Methoxybenzyl | Mbom | HF, DTNP/TFA | Trt, Mmt, Acm |

Methodologies for Regioselective Disulfide Bond Formation in Multi-Cysteine Peptides

The synthesis of peptides containing multiple disulfide bonds, such as conotoxins or insulin, requires precise control over which cysteine residues are paired. rsc.orgbiotage.com Simply deprotecting all cysteines simultaneously and inducing oxidation can lead to a mixture of scrambled disulfide isomers, significantly complicating purification and reducing the yield of the desired product. bachem.com To overcome this, regioselective strategies are employed, primarily based on the concept of orthogonal protection. rsc.orgbohrium.com

The core principle of this methodology is to protect pairs of cysteines, which are intended to form a disulfide bond, with the same protecting group, while other pairs are protected with different, orthogonally stable groups. rsc.org This allows for the sequential removal of one set of protecting groups, followed by oxidation to form the first disulfide bond, while the other cysteine residues remain protected. This process is repeated until all desired disulfide bridges are formed. bohrium.com

Common Orthogonal Strategies:

Trt and Acm Combination: A widely used strategy involves protecting one pair of cysteines with the acid-labile Trt group and another pair with the TFA-stable Acm group. After the peptide is synthesized and cleaved from the resin with TFA, the Trt-protected cysteines are deprotected, leaving the Acm-protected cysteines intact. The first disulfide bond is then formed by oxidizing the free thiols. Subsequently, the Acm groups are removed with iodine, which also facilitates the formation of the second disulfide bond. peptide.com

Mmt and Dpm Combination: This pair is particularly useful for on-resin disulfide bond formation. The highly acid-sensitive Mmt groups can be removed on the solid support using dilute TFA, leaving the Dpm-protected cysteines unaffected. The first disulfide bond is then formed on-resin. The peptide is subsequently cleaved with high-concentration TFA, which removes the Dpm groups, and the second disulfide bond is formed in solution. sigmaaldrich.com

Multi-Bridge Formations: For peptides with three or more disulfide bonds, a combination of three or more mutually orthogonal protecting groups is required. A common strategy might involve Trt, Acm, and t-Bu groups. The synthesis of linaclotide, a peptide with three disulfide bonds, highlights the complexity where not only the choice of protecting groups (e.g., Mmt, Acm, STmp) is critical, but also the order in which the bonds are formed can dramatically impact the folding efficiency and final yield. biotage.com Research on apamin, a peptide with two disulfide bonds, also suggests that forming one specific bridge first can drive a conformation that favors the efficient formation of the subsequent bridge. biotage.com

One-Pot Methodologies: Recent advancements have focused on developing one-pot strategies for the rapid formation of multiple disulfide bonds. bohrium.comresearchgate.net These methods often involve chemo- and regioselective activation of orthogonally protected cysteines, enabling sequential disulfide bond formation without intermediate purification steps. For example, a novel on-resin method utilizes acid-activated N-chlorosuccinimide (NCS) to facilitate disulfide assembly with common protecting groups like Trt, Acm, and tBu in a stepwise manner. nih.gov

The successful integration of this compound into a multi-cysteine peptide, therefore, requires careful planning. The Trt groups on this dipeptide would typically be removed simultaneously during final cleavage, making them suitable for forming a disulfide bond with each other or with other Trt-protected cysteines in the sequence. For additional disulfide bonds, other cysteines in the peptide would need to be protected with orthogonal groups like Acm or t-Bu.

Investigation of Stereochemical Integrity and Racemization Pathways in Fmoc Cys Trt Cys Trt Oh Peptide Synthesis

Assessment of Cysteine Racemization During Fmoc-Cys(Trt)-Cys(Trt)-OH Assembly and Coupling

The assembly of the dipeptide this compound involves the coupling of an Fmoc-Cys(Trt)-OH molecule to a resin-bound Cys(Trt)-OH. During this process, the activation of the carboxylic acid of the incoming amino acid is a primary step where racemization can occur. peptide.com Nα-Fmoc protected cysteine derivatives are known to undergo significant levels of racemization with many commonly used reagents and protocols for their stepwise incorporation. nih.govsigmaaldrich.com

Systematic studies using model peptides like H-Gly-L-Cys-Phe-NH₂ have been instrumental in quantifying the extent of this side reaction. nih.gov These studies reveal that the choice of coupling reagents, the strength of the base used, and the duration of pre-activation are critical factors that determine the level of D-isomer formation. nih.govnih.gov For instance, even with the use of trityl-based linkers on resins, which are thought to help prevent this issue, significant racemization of C-terminal cysteine residues can occur upon treatment with piperidine (B6355638) for Fmoc deprotection. nih.gov

The selection of coupling reagents and the accompanying base is paramount in controlling cysteine racemization. Phosphonium (B103445) and uronium/aminium salt-based reagents, such as HBTU, HATU, and PyBOP, are highly efficient but are also associated with higher rates of epimerization, especially when used with strong tertiary amine bases like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM). nih.govbachem.com The mechanism involves the formation of an oxazolone (B7731731) intermediate, which is prone to deprotonation and subsequent reprotonation, leading to a loss of chiral purity. peptide.com

Research has shown that carbodiimide-based coupling methods, for example, using N,N'-diisopropylcarbodiimide (DIC), especially in the absence of a strong base, can significantly minimize cysteine epimerization, even at elevated temperatures. google.com The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivatives (HOAt) can suppress racemization by forming active esters that are less prone to cyclizing into oxazolones. peptide.comhighfine.com

The basicity and steric hindrance of the base employed play a crucial role. highfine.com Weaker, more sterically hindered bases like 2,4,6-trimethylpyridine (B116444) (collidine, TMP) are substantially better at preventing racemization compared to DIEA. researchgate.netnih.gov Avoiding a pre-activation step, where the protected amino acid is mixed with the coupling reagent and base before addition to the peptide-resin, can reduce racemization levels by a factor of 6- to 7-fold. nih.gov

| Coupling Reagent | Base | Pre-activation | Racemization (%) of Cys(Trt) | Reference |

|---|---|---|---|---|

| HCTU/6-Cl-HOBt | DIPEA | 1 min | 10.9 (at RT) | nih.gov |

| HCTU/6-Cl-HOBt | DIPEA | 1 min | 26.6 (at 80°C) | nih.gov |

| BOP/HOBt | DIEA | 5 min | 5-33% | nih.gov |

| HBTU/HOBt | NMM | 5 min | 5-33% | nih.gov |

| HATU/HOAt | TMP | None | <1% | nih.gov |

| DIPCDI/HOBt | - | 5 min | <1% | nih.gov |

| DIPCDI/Oxyma Pure | - | - | 3.3% | sigmaaldrich.com |

The solvent system used during peptide synthesis is another critical variable influencing racemization. researchgate.net The polarity of the solvent can affect the rates of both the desired peptide bond formation and the undesired epimerization side reaction. Highly polar aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), and N-methylpyrrolidinone (NMP) are standard in solid-phase peptide synthesis (SPPS) due to their excellent solvating properties for reagents and the growing peptide chain. google.comoup.com

However, studies have demonstrated that reducing the polarity of the reaction medium can decrease the extent of cysteine racemization. nih.govnih.gov For example, using a mixture of dichloromethane (B109758) (DCM) and DMF (e.g., 1:1) has been shown to reduce epimerization compared to using neat DMF. nih.gov This effect is attributed to the lower polarity of DCM, which can disfavor the formation or stabilization of the charged intermediates involved in the racemization pathway. While alternative solvents are continuously being explored for SPPS, the balance between minimizing racemization, ensuring reagent solubility, and promoting efficient coupling remains a key consideration. google.comoup.com

Advanced Analytical Methodologies for Stereochemical Analysis of Peptide Products

Verifying the stereochemical purity of the final peptide is a critical quality control step. Several advanced analytical techniques are employed to detect and quantify the presence of diastereomeric impurities arising from racemization.

Chiral High-Performance Liquid Chromatography (HPLC) is the primary and most accurate technique for determining the enantiomeric purity of amino acids and peptides. nih.govskpharmteco.com This method allows for the direct separation and quantification of diastereomers, such as the desired L,L-Fmoc-Cys(Trt)-Cys(Trt)-OH from the undesired D,L-, L,D-, and D,D-isomers. mdpi.com

The separation is achieved using a chiral stationary phase (CSP). For Nα-Fmoc protected amino acids, polysaccharide-based CSPs (e.g., Lux Cellulose-1, -2, -3) and protein-based columns (e.g., Ultron Ovomucoid) have proven effective. tandfonline.comphenomenex.com These columns can resolve the enantiomers of Fmoc-Cys(Trt)-OH, allowing for the determination of unwanted D-isomer impurities in starting materials down to levels of 0.15%. tandfonline.comphenomenex.com The mobile phase, typically a mixture of an organic modifier like acetonitrile (B52724) or methanol (B129727) with an acidic additive such as trifluoroacetic acid (TFA) or formic acid, is optimized to achieve baseline resolution of the stereoisomers. phenomenex.comnih.gov

| Chiral Stationary Phase (CSP) | Analyte Type | Key Feature | Reference |

|---|---|---|---|

| Polysaccharide-based (e.g., Lux Cellulose series) | Nα-Fmoc protected amino acids | Effective for resolving Trt-protected Cys derivatives under reversed-phase conditions. | phenomenex.com |

| Protein-based (e.g., Ultron Ovomucoid) | Protected amino acids (Fmoc, Boc, Trt) | Versatile for resolving a wide range of protected amino acids without derivatization. | tandfonline.com |

| Quinine-based Zwitterionic/Anion Exchanger | Nα-Fmoc proteinogenic amino acids | Provides high resolution for most Fmoc-amino acids, including Fmoc-Cys(Trt)-OH. | nih.gov |

Optical rotation is a classical technique used to assess the chirality of a molecule. skpharmteco.com Chiral molecules, like L-amino acids and peptides derived from them, rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic properties. While optical rotation measurement is a rapid method, it is not as accurate as chiral HPLC for quantifying the ratio of enantiomers in a mixture. skpharmteco.com It provides a bulk measurement of the sample's optical activity rather than separating individual stereoisomers.

A measured optical rotation value that deviates significantly from the expected value for the pure L-enantiomer can indicate the presence of the D-enantiomer or other chiral impurities. For example, a commercial specification for Fmoc-Cys(Trt)-OH is [α]20/D +16.0±2° (c = 1% in THF), providing a benchmark for the starting material's chiral quality. sigmaaldrich.com However, for a dipeptide like this compound, this measurement reflects the net rotation from all chiral centers and would be used as a characterization parameter rather than a precise purity assay. nih.gov

Research Strategies for Minimizing Racemization in Cysteine-Containing Peptide Assembly

Based on extensive research into racemization pathways, several key strategies have been developed to preserve the stereochemical integrity of cysteine residues during the synthesis of peptides like this compound.

Choice of Coupling Method: The use of carbodiimide (B86325) reagents like DIC, in combination with additives such as HOBt, HOAt, or OxymaPure, is highly recommended. nih.govmdpi.com This combination generally results in minimal racemization, especially when strong bases are omitted from the coupling step. google.com

Base Selection: When aminium/uronium or phosphonium reagents are necessary for difficult couplings, a weak, sterically hindered base such as 2,4,6-trimethylpyridine (collidine) should be used instead of DIEA or NMM to suppress epimerization. researchgate.netnih.gov

Avoidance of Pre-activation: For coupling reactions involving phosphonium or aminium reagents, adding the base and coupling agent directly to the reaction vessel without a pre-incubation period with the amino acid can dramatically reduce racemization levels. nih.govnih.gov

Solvent Modification: Employing less polar solvent systems, such as mixtures of DCM and DMF, can lower the rate of epimerization compared to using neat DMF. nih.gov

Protecting Group Strategy: While this article focuses on the Cys(Trt) derivative, it is noteworthy that alternative S-protecting groups, such as S-acetamidomethyl (Acm) or 4-methoxybenzyloxymethyl (MBom), have been shown to exhibit lower tendencies for racemization under certain conditions compared to the Trt group. nih.govnih.gov

Resin Selection: For C-terminal cysteine residues, using a 2-chlorotrityl resin can be effective in suppressing racemization that occurs during the basic treatment for Fmoc-cleavage. jst.go.jpnih.gov

By carefully selecting the coupling reagents, base, solvent, and reaction protocol, the risk of racemization during the synthesis of this compound can be significantly minimized, ensuring the production of a chirally pure peptide. researchgate.netnih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Chromatographic Techniques for Purity Assessment and Sequence Validation

Chromatography is an indispensable tool for assessing the purity of synthetic peptides. For Fmoc-Cys(Trt)-Cys(Trt)-OH, both reversed-phase high-performance liquid chromatography (RP-HPLC) and size-exclusion chromatography (SEC) are employed to separate the target dipeptide from synthetic impurities and unwanted oligomers.

Reversed-phase HPLC is the gold standard for determining the purity of peptides and their precursors. nih.gov The development of a robust RP-HPLC method for this compound focuses on achieving a sharp, symmetrical peak for the main compound, well-resolved from any byproducts of the synthesis.

The method typically utilizes a C18 stationary phase, which provides the necessary hydrophobicity to retain the highly nonpolar peptide. The mobile phase usually consists of a gradient of water and acetonitrile (B52724) (ACN), with an acidic additive like trifluoroacetic acid (TFA) to improve peak shape and ensure the protonation of acidic residues. nih.govphenomenex.comwindows.net Detection is commonly performed at 220 nm, where the peptide bond absorbs UV light. nih.gov Optimization involves adjusting the gradient slope, flow rate, and temperature to maximize resolution. For instance, a shallow gradient is often required to separate peptides with minor structural differences. nih.gov The high hydrophobicity conferred by two trityl (Trt) groups and the Fmoc group results in a significant retention time for this dipeptide.

Table 1: Typical RP-HPLC Method Parameters for this compound Analysis

| Parameter | Value/Condition | Purpose |

| Column | C18, 3.5-5 µm particle size, 100 x 4.6 mm | Provides hydrophobic stationary phase for retention. |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Aqueous component; TFA acts as an ion-pairing agent. nih.gov |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Organic modifier to elute the compound. nih.gov |

| Gradient | 30-90% B over 25-30 minutes | Separates compounds based on hydrophobicity. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. nih.gov |

| Detection | UV at 220 nm | Wavelength for detecting peptide bonds. nih.gov |

| Temperature | Ambient or controlled (e.g., 25°C) | Ensures reproducible retention times. |

During synthesis and storage, peptides can form aggregates or oligomers, which are impurities that must be quantified. Size-exclusion chromatography (SEC) is a liquid chromatographic technique that separates molecules based on their size in solution. lcms.czchromatographyonline.com It is the analytical method of choice for the separation and quantification of aggregates and lower molecular weight fragments. lcms.cz

For this compound, SEC can be used to detect the presence of higher molecular weight species, such as trimers or tetramers, which may form through side reactions. The stationary phase in SEC consists of porous particles. chromatographyonline.com Larger molecules, like aggregates, cannot enter the pores and thus elute earlier, while the smaller target dipeptide has a longer path through the column and elutes later. chromatographyonline.com This technique is crucial for ensuring the monodispersity of the peptide sample. Careful characterization using more than one technique is essential, and SEC has proven to be a powerful tool for determining the purity of low molecular weight oligomers. researchgate.net

Table 2: Illustrative SEC Elution Profile for this compound Purity Check

| Species | Expected Molecular Weight (Da) | Expected Elution Volume (mL) | Interpretation |

| Aggregates | > 2000 | 8.0 | High molecular weight impurities, elute first. |

| Trimer | ~1750 | 9.5 | Oligomeric byproduct. |

| Dimer (Target) | 1167.5 | 11.0 | Main product peak, this compound. |

| Monomer | 585.7 | 12.5 | Unreacted starting material, Fmoc-Cys(Trt)-OH. |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular mass of a compound and to obtain structural information through fragmentation analysis. ejbiotechnology.info Both ESI-MS and MALDI-TOF MS are routinely used in the characterization of peptides like this compound.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and large molecules like peptides. nih.gov It typically generates multiply charged ions from which the molecular weight of the analyte can be accurately determined. nih.gov For this compound, ESI-MS analysis would be used to confirm that the correct molecular mass is present, validating a successful synthesis. The analysis is often coupled with liquid chromatography (LC-MS) to provide mass information for each peak separated by HPLC. ejbiotechnology.infocsic.es The expected mass would be observed as various adducts, most commonly with a proton ([M+H]⁺) or sodium ([M+Na]⁺).

Table 3: Predicted ESI-MS Ions for this compound

| Ion | Formula | Calculated Mass (m/z) |

| [M] | C72H64N2O5S2 | 1168.4 |

| [M+H]⁺ | [C72H65N2O5S2]⁺ | 1169.4 |

| [M+Na]⁺ | [C72H64N2O5S2Na]⁺ | 1191.4 |

| [M+K]⁺ | [C72H64N2O5S2K]⁺ | 1207.4 |

| [2M+H]⁺ | [C144H129N4O10S4]⁺ | 2337.8 |

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another cornerstone technique for peptide and protein analysis. mdpi.com It is known for its speed, simplicity, and high sensitivity. mdpi.com In this method, the peptide sample is co-crystallized with a matrix material, which absorbs laser energy and facilitates the ionization of the analyte, typically as a singly charged ion [M+H]⁺. mdpi.com

A critical consideration for analyzing this compound is the choice of the matrix. Acidic matrices can cause the cleavage of acid-labile protecting groups like trityl (Trt). nih.gov Therefore, neutral matrix compounds are often preferred for the analysis of protected peptides to avoid unintended deprotection during the analysis. nih.gov MALDI-TOF/TOF instruments can also be used for peptide sequencing via controlled fragmentation, which helps to confirm the amino acid sequence. mdpi.comacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail about the chemical structure of a molecule. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are used to confirm the connectivity and stereochemistry of this compound. The characterization of Fmoc-dipeptides by ¹H and ¹³C NMR is a standard procedure. mdpi.combu.edu.eg

The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the Fmoc and Trt groups, as well as distinct signals for the α- and β-protons of the two cysteine residues and the protons of the Fmoc handle. The ¹³C NMR spectrum complements this by showing signals for all carbon atoms, including the carbonyl carbons of the peptide backbone and the carboxylic acid. The chemical shifts provide information about the local electronic environment of each nucleus, confirming the presence of all constituent parts of the molecule. rsc.orgresearchgate.net

Table 4: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound (in DMSO-d₆)

| Functional Group | Atom Type | Expected Chemical Shift (ppm) |

| Trityl (Trt) Groups | Aromatic Protons (¹H) | 7.10 - 7.50 |

| Fmoc Group | Aromatic Protons (¹H) | 7.60 - 7.90 |

| Fmoc Group | Aliphatic Protons (CH, CH₂) (¹H) | 4.20 - 4.40 |

| Cysteine Backbone | α-CH Protons (¹H) | 4.00 - 4.60 |

| Cysteine Side Chain | β-CH₂ Protons (¹H) | 2.50 - 3.20 |

| Carboxylic Acid | -COOH Proton (¹H) | ~12.5 (broad) |

| Carbonyls (C=O) | Carboxylic & Amide Carbons (¹³C) | 170 - 174 |

| Fmoc C=O | Carbonyl Carbon (¹³C) | ~156 |

| Aromatic Carbons | Trt & Fmoc Carbons (¹³C) | 120 - 145 |

| Cysteine Backbone | α-CH Carbons (¹³C) | 50 - 58 |

| Cysteine Side Chain | β-CH₂ Carbons (¹³C) | 30 - 38 |

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

Proton (¹H) NMR Spectroscopy:

In the ¹H NMR spectrum of this compound, specific resonances can be assigned to the protons of the Fmoc, trityl, and cysteine amino acid residues.

Fmoc Group: The fluorenyl moiety of the Fmoc protecting group exhibits characteristic signals in the aromatic region of the spectrum, typically between δ 7.3 and 7.8 ppm. The methylene (B1212753) (CH₂) and methine (CH) protons of the fluorenyl group usually appear as a doublet and a triplet, respectively, between δ 4.2 and 4.5 ppm. scielo.brrsc.org

Trityl (Trt) Group: The numerous protons of the three phenyl rings of the trityl protecting groups generate a complex multiplet in the aromatic region, generally between δ 7.2 and 7.5 ppm. glenresearch.com

Cysteine Residues: The α-protons (Hα) of the two cysteine residues are expected to resonate in the region of δ 4.0 to 4.7 ppm. The β-protons (Hβ) of the cysteine side chains typically appear as multiplets between δ 2.5 and 3.5 ppm. The amide (NH) proton signal can be observed between δ 5.0 and 8.0 ppm, and its chemical shift can be influenced by hydrogen bonding. ucl.ac.uk

Carbon-13 (¹³C) NMR Spectroscopy:

The ¹³C NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom in the molecule.

Fmoc Group: The carbonyl carbon of the Fmoc carbamate (B1207046) typically resonates around δ 156 ppm. scielo.br The aromatic carbons of the fluorenyl group give rise to a series of signals between δ 120 and 144 ppm. The CH and CH₂ carbons of the fluorenyl group are found at approximately δ 47 and δ 67 ppm, respectively. csic.es

Trityl (Trt) Group: The quaternary carbon of the trityl group to which the sulfur atom is attached appears around δ 67 ppm. The aromatic carbons of the trityl groups produce signals in the δ 127 to 145 ppm range.

Cysteine Residues: The carbonyl carbons of the peptide bond and the C-terminal carboxylic acid are expected in the region of δ 170 to 175 ppm. The α-carbons (Cα) of the cysteine residues typically appear around δ 53-55 ppm, while the β-carbons (Cβ) are found in the range of δ 30-40 ppm.

Interactive Data Table: Representative NMR Chemical Shifts for this compound and Related Moieties

| Group | Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Fmoc | Aromatic CH | 7.30 - 7.80 | 120.0 - 144.0 |

| CH | 4.20 - 4.50 | ~47.0 | |

| CH₂ | 4.20 - 4.50 | ~67.0 | |

| C=O | - | ~156.0 | |

| Trityl (Trt) | Aromatic CH | 7.20 - 7.50 | 127.0 - 145.0 |

| Quaternary C | - | ~67.0 | |

| Cysteine | α-H | 4.00 - 4.70 | - |

| β-H | 2.50 - 3.50 | - | |

| NH | 5.00 - 8.00 | - | |

| Cα | - | 53.0 - 55.0 | |

| Cβ | - | 30.0 - 40.0 | |

| C=O (Amide/Acid) | - | 170.0 - 175.0 |

Note: The exact chemical shifts can vary depending on the solvent, concentration, and temperature.

Advanced Two-Dimensional NMR Techniques for Conformational and Linkage Confirmation

While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning all proton and carbon signals and for confirming the covalent linkages and conformational details of this compound.

Commonly employed 2D NMR experiments include:

COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, typically those on adjacent carbon atoms. For instance, COSY spectra would show correlations between the α-proton and β-protons of each cysteine residue, and between the CH and CH₂ protons of the Fmoc group. beilstein-journals.orgd-nb.info

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the more easily assigned proton signals. For example, the signals of the Cα and Cβ carbons can be definitively identified through their correlations with the corresponding Hα and Hβ protons. beilstein-journals.orgd-nb.info

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the three-dimensional structure and conformation of the peptide.

Through the combined application of these 2D NMR techniques, a comprehensive and unambiguous structural assignment of this compound can be achieved.

Isotope-Labeling Strategies for NMR Studies (e.g., Deuterated or ¹³C/¹⁵N Labeled Analogs of Cysteine)

To further enhance NMR studies, particularly for larger or more complex peptides, isotope-labeling strategies can be employed. This involves the incorporation of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the molecule.

For this compound, isotopically labeled analogs of cysteine could be used in its synthesis. For example, using Fmoc-Cys(trt)-OH labeled with ¹³C and/or ¹⁵N would significantly increase the sensitivity of ¹³C and ¹⁵N NMR experiments and would be particularly useful for selectively observing signals from the cysteine residues. medchemexpress.comsigmaaldrich.comnih.gov

Benefits of Isotope Labeling:

Signal Enhancement: ¹³C and ¹⁵N have low natural abundance. Incorporating these isotopes at high concentrations dramatically increases the signal-to-noise ratio in NMR spectra.

Spectral Simplification: Selective labeling of specific residues can help to reduce spectral overlap and simplify complex spectra, aiding in the assignment process.

Probing Specific Interactions: Isotope labeling is a powerful tool for studying intermolecular interactions and the dynamics of specific parts of a molecule. For instance, ¹⁵N-labeled Fmoc-Cys(trt)-OH could be used to monitor the environment of the amide nitrogen during peptide coupling reactions.

Mechanistic Studies: Isotope labeling can be used to trace the fate of atoms through chemical reactions, providing valuable mechanistic insights.

Commercially available isotopically labeled versions of Fmoc-Cys(Trt)-OH, such as Fmoc-Cys(Trt)-OH-¹⁵N and Fmoc-Cys(Trt)-OH-1,2,3-¹³C₃,¹⁵N, facilitate these advanced NMR studies. medchemexpress.comsigmaaldrich.com

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Progression Monitoring

Infrared (IR) spectroscopy is a rapid and non-destructive technique that is highly effective for identifying the presence of specific functional groups within a molecule. For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to its constituent groups. rsc.org

N-H Stretching: The amide N-H bond in the peptide linkage will show a characteristic stretching vibration, typically in the range of 3300-3500 cm⁻¹.

C=O Stretching: The carbonyl (C=O) groups of the Fmoc carbamate, the peptide amide bond, and the C-terminal carboxylic acid will give rise to strong absorption bands in the region of 1650-1750 cm⁻¹. The carbamate carbonyl typically appears around 1680-1700 cm⁻¹. scielo.br

C-H Stretching: Aromatic C-H stretching vibrations from the Fmoc and trityl groups are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the cysteine side chains and the Fmoc group appear just below 3000 cm⁻¹.

O-H Stretching: The O-H bond of the C-terminal carboxylic acid will produce a broad absorption band, typically in the range of 2500-3300 cm⁻¹, often overlapping with the C-H stretching bands.

C-S Stretching: The carbon-sulfur bond of the trityl-protected cysteine will have a weak absorption in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amide | N-H Stretch | 3300 - 3500 |

| Carbamate (Fmoc) | C=O Stretch | 1680 - 1700 |

| Amide | C=O Stretch | ~1650 |

| Carboxylic Acid | C=O Stretch | ~1710 |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Aromatic C-H | C-H Stretch | > 3000 |

| Aliphatic C-H | C-H Stretch | < 3000 |

IR spectroscopy is also a valuable tool for monitoring the progress of reactions. For example, during the synthesis of this compound, the disappearance of the characteristic azide (B81097) stretch (around 2100 cm⁻¹) if an azide-containing precursor is used, or changes in the carbonyl region, can indicate the formation of the desired peptide bond.

Quantitative Spectrophotometric Assays for Thiol Content (e.g., Ellman Test)

The trityl (Trt) group is a protecting group for the thiol functionality of the cysteine residues. To confirm the integrity of this protection and to quantify any premature deprotection, a quantitative spectrophotometric assay for free thiol content can be employed. The most common of these is the Ellman's test.

The Ellman's test utilizes 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. In the presence of a free thiol, DTNB is reduced to 2-nitro-5-thiobenzoate (TNB²⁻), which is a yellow-colored compound with a strong absorbance at 412 nm.

Application to this compound:

For a pure sample of this compound, the Ellman's test should yield a negative result, indicating the absence of free thiols and confirming that the trityl protecting groups are intact. However, this assay becomes particularly important in the context of:

Quality Control: To assess the purity of a synthesized batch of this compound and to ensure that no significant deprotection has occurred during synthesis or storage.

Monitoring Deprotection Reactions: When the trityl groups are intentionally removed to expose the free thiols (for example, for disulfide bond formation), the Ellman's test can be used to monitor the progress of the deprotection reaction. The increase in absorbance at 412 nm over time will be proportional to the amount of free thiol generated.

The quantitative nature of the Ellman's test allows for the determination of the concentration of free thiols in a sample by using a standard curve prepared with a known thiol-containing compound, such as L-cysteine.

Research Applications of Fmoc Cys Trt Cys Trt Oh in Modern Peptide and Protein Science

Engineering of Disulfide-Rich Peptides and Proteins with Defined Architectures

The covalent linkage provided by a disulfide bond is a powerful tool for stabilizing peptide conformations, often locking a flexible linear peptide into a more rigid and biologically active structure. monash.edu Fmoc-Cys(Trt)-Cys(Trt)-OH is instrumental in this process, particularly for creating peptides where two cysteine residues are adjacent in the primary sequence. The use of this pre-formed dipeptide building block streamlines the synthetic process and ensures the correct placement of the cysteine pair, which is essential for forming specific, localized disulfide loops. iris-biotech.denih.gov

Synthesis of Monocyclic and Multicyclic Peptide Architectures

The synthesis of disulfide-rich peptides is a challenge that requires careful strategic planning, particularly in the choice of sulfhydryl-protecting groups. this compound is designed for compatibility with standard Fmoc-SPPS protocols. nih.govbachem.com The N-terminal Fmoc group provides temporary protection during chain elongation, while the trityl (Trt) groups on the cysteine side chains offer semi-permanent protection.

For the synthesis of monocyclic peptides containing a vicinal disulfide, the dipeptide is incorporated into the growing peptide chain at the desired position. The Trt protecting groups are stable during the repetitive base treatments used for Fmoc removal but are labile to strong acids. Consequently, upon completion of the peptide sequence, the Trt groups are removed simultaneously with the cleavage of the peptide from the solid support using a standard trifluoroacetic acid (TFA)-based cocktail. bachem.com The resulting linear peptide with two free adjacent thiol groups can then be subjected to oxidation, typically via air oxidation, iodine, or dimethyl sulfoxide (DMSO), to form the desired intramolecular disulfide bridge, yielding a constrained monocyclic product. nih.govresearchgate.net

The creation of more complex multicyclic peptide architectures relies on the principle of orthogonal protection, where multiple pairs of cysteines are protected with groups that can be removed under different chemical conditions. nih.gov this compound can be used to install one disulfide bridge, while other cysteine residues in the sequence are protected with groups such as acetamidomethyl (Acm). peptide.com The Acm group is stable to the final TFA cleavage cocktail that removes the Trt groups. This allows for the first disulfide bond (from the Cys(Trt)-Cys(Trt) pair) to be formed selectively. Subsequently, the Acm groups on a different pair of cysteines can be removed, often using iodine, to form a second, distinct disulfide bridge in a regioselective manner. peptide.com This strategy enables the stepwise and controlled formation of multiple disulfide bonds, which is critical for constructing intricate topologies like those found in cystine-knot peptides. nih.gov

Conformational Studies of Disulfide-Bridged Systems

A disulfide bond between adjacent cysteine residues, known as a vicinal disulfide, is a rare but structurally significant motif in proteins. nih.gov The formation of this eight-membered ring from the Cys-Cys unit introduced by this compound imposes severe geometric constraints on the peptide backbone. nih.gov This constraint dramatically reduces the conformational freedom of the peptide, which can be a valuable strategy for enhancing receptor selectivity and binding affinity. monash.edu

The vicinal disulfide loop forces the peptide backbone to adopt a "kink," significantly influencing local torsion angles. nih.gov One of the most notable effects is its ability to lower the energy barrier for cis-trans isomerization of the intervening amide bond, allowing the peptide to exist in a dynamic equilibrium between distinct conformational states. nih.gov This has led to the proposal that vicinal disulfides can act as "conformational switches," where changes in the local redox environment could trigger large-scale changes in protein topology and function. nih.gov

Detailed conformational analysis of these systems is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD). Studies have identified several distinct conformational classes for vicinal disulfides, primarily differing in the dihedral angles of the disulfide bond and the cis or trans state of the peptide bond. nih.govresearchgate.net

| Peptide Bond Configuration | Dominant Disulfide Conformation Name | Typical Side-Chain Dihedral Angles (χ¹, χ², χ³, χ²’, χ¹’) | Occurrence in Proteins | Reference |

|---|---|---|---|---|

| trans | (+, −)LHStaple | (+,−,t,−,+) | Most common (~85%) | researchgate.net |

| cis | (−, −)RHStaple | (−,−,t,−,−) | Common in cis forms (~9%) | researchgate.net |

| trans | (+, +)RHStaple | (+,+,−,+,+) | Rare | nih.govresearchgate.net |

| cis | t-+-- | (t,−,+,−,−) | Dominant in cis examples | nih.gov |

Native Chemical Ligation (NCL) and Related Chemoselective Bioconjugation Strategies

Native Chemical Ligation (NCL) is a powerful technique for synthesizing large proteins by joining unprotected peptide fragments. The classic NCL reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. nih.govwikipedia.org This process is highly chemoselective and forms a native peptide bond at the ligation site. wikipedia.orgacs.org

The application of NCL to disulfide-rich peptides presents a significant challenge, as the reducing agents and thiol catalysts often used in standard NCL protocols are incompatible with pre-existing disulfide bonds. nih.gov Therefore, the primary role of this compound is not to participate directly in the ligation junction but to enable the synthesis of structurally defined, disulfide-containing peptide fragments that are subsequently joined using compatible ligation methods. nih.gov The strategy involves pre-folding the peptide fragments to establish their correct disulfide connectivity before ligating them together. nih.gov

Preparation of Peptide Thioesters as Intermediates

The preparation of peptide thioesters is a prerequisite for NCL. This is typically achieved during SPPS by using specialized resins or linkers that yield a C-terminal thioester upon cleavage. The this compound dipeptide is a building block for internal peptide sequences and is not utilized in the generation of the C-terminal thioester functionality required for NCL. Its application lies in establishing intramolecular structural constraints within a peptide fragment that will later be used in a ligation reaction.

Development of Novel Chemoselective Ligation Methodologies

The need to assemble complex, pre-folded disulfide-rich peptides has spurred the development of novel ligation methodologies that operate under non-reducing conditions. These strategies are essential for preserving the structural integrity of fragments synthesized using building blocks like this compound.

Several approaches have proven effective, including enzymatic and modified chemical ligations. nih.gov Enzymes such as Sortase A, Butelase 1, and OaAEP1 can catalyze the formation of a native peptide bond between fragments without disturbing existing disulfide bridges. nih.gov Chemical methods, like α-ketoacid-hydroxylamine (KAHA) ligation, also provide a means to join pre-folded domains under mild, non-reducing conditions. nih.gov The robust synthesis of the individual folded domains, facilitated by tools like this compound, is a critical prerequisite for the success of these advanced ligation strategies.

| Ligation Method | Principle | Compatibility with Disulfides | Key Features | Reference |

|---|---|---|---|---|

| Standard NCL | Reaction between a C-terminal thioester and an N-terminal cysteine. | Low; often requires reducing agents that disrupt disulfide bonds. | Forms a native peptide bond. | nih.govnih.gov |

| Enzymatic Ligation (e.g., Sortase A) | Enzyme-catalyzed peptide bond formation between specific recognition motifs. | High; reaction is non-reducing and preserves disulfide integrity. | Highly specific; leaves a small sequence motif at the ligation site. | nih.gov |

| KAHA Ligation | Reaction between a C-terminal α-ketoacid and an N-terminal hydroxylamine. | High; proceeds under mild, non-reducing conditions. | Forms a native peptide bond. | nih.gov |

Design and Synthesis of Mechanistic Probes and Research Tools

The conformational constraint imposed by a disulfide bond is a widely used strategy for transforming a flexible peptide into a potent and selective research tool. monash.edu By using this compound to introduce a vicinal disulfide loop, researchers can lock a peptide into its bioactive conformation, thereby increasing its affinity for a target receptor or enzyme and enhancing its stability against proteolytic degradation. monash.edunih.gov

These conformationally constrained peptides are invaluable as mechanistic probes. For instance, cyclic peptide antagonists can be designed to block specific protein-protein interactions or inhibit enzyme function with high precision. nih.govtaylorfrancis.com The rigid structure allows for detailed structure-activity relationship (SAR) studies, providing insights into the precise molecular interactions required for biological activity.

A prominent area where such probes are relevant is in the study of Cys-loop receptors, a major family of neurotransmitter-gated ion channels that are themselves characterized by a defining disulfide loop in their extracellular domain. wikipedia.orgnih.govyoutube.com Synthetic peptides that mimic the structure of receptor loops or the peptides that bind to them are crucial tools for dissecting the mechanisms of channel gating and ligand recognition. The ability to reliably synthesize peptides with constrained Cys-Cys motifs using this compound is therefore a key enabling technology in neuroscience and pharmacology.

Probing Protein Folding and Stability Mechanisms

The introduction of a Cys-Cys motif serves as a powerful method for studying the principles of protein folding and stability. Disulfide bonds, in general, play a critical role in stabilizing the three-dimensional structures of proteins by covalently cross-linking the polypeptide chain, which lowers the conformational entropy of the unfolded state and thus favors the folded, native conformation monash.eduresearchgate.net.

Peptides containing vicinal disulfide bonds are particularly valuable as model systems for these investigations. The formation of the sterically constrained eight-membered ring can force the peptide backbone into a distorted, non-planar conformation, providing a rigid anchor point in the structure nih.govnih.gov. Researchers can leverage this in several ways:

Folding Pathway Analysis: The presence of a vicinal disulfide bond can influence the pathway of oxidative folding. Studying how the peptide folds and whether this specific bond forms early or late in the process provides insight into the sequence of events that lead to the final, biologically active structure monash.edumdpi.com.

Disulfide Trapping: In a technique known as "disulfide trapping," pairs of cysteines are engineered into a protein to detect and characterize transient conformational states and backbone motions. The formation of a disulfide bond indicates that the two residues have come into close proximity, providing valuable data on protein dynamics during folding monash.edunih.gov.

| Feature | Description | Implication for Folding & Stability |

| Covalent Cross-link | Forms a stable bond between two adjacent cysteine residues. | Significantly increases the thermodynamic stability of the folded state by reducing the entropy of the unfolded state researchgate.net. |

| Conformational Rigidity | The eight-membered ring structure imposes severe steric constraints on the local peptide backbone nih.govnih.gov. | Creates a well-defined, rigid structural nucleus that can guide the folding of the rest of the peptide chain. |

| Model System | Allows for the creation of peptides where the impact of a single, highly constrained loop can be studied in isolation. | Facilitates the systematic study of how localized structural elements contribute to the global stability and folding pathway of a protein rsc.org. |

Investigations of Enzyme Activity and Cellular Signaling Pathways in Model Systems

The Cys-Cys motif is not merely a structural stabilizer; it can also be a dynamic, functional element. The reversible nature of the disulfide bond allows it to act as a redox-activated switch, making peptides containing this motif excellent tools for studying enzymatic processes and cellular signaling.

The redox state of the intracellular and extracellular environments plays a crucial role in regulating biological processes. Many cellular signaling pathways are controlled by the oxidation state of specific cysteine residues in key proteins mdpi.com. The vicinal disulfide bond, with its inherent ring strain, is particularly sensitive to the local redox potential and can be modulated by cellular enzymes like protein disulfide isomerases (PDIs) and thioredoxins nih.gov.

Synthetic peptides incorporating a Cys-Cys moiety are used to:

Mimic Redox-Sensitive Sites: These peptides can serve as mimics of redox-active sites in larger proteins. By observing their interaction with cellular components, researchers can gain insight into how redox changes modulate protein function and signaling cascades nih.gov.